Fosamprenavir calcium

Catalog No.
S003956
CAS No.
226700-81-8
M.F
C25H36CaN3O9PS
M. Wt
625.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosamprenavir calcium

CAS Number

226700-81-8

Product Name

Fosamprenavir calcium

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate

Molecular Formula

C25H36CaN3O9PS

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1

InChI Key

XOGQXKBFJZURRD-HQROKSDRSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/
6.85e-01 g/L

Synonyms

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester, fos-amprenavir, fosamprenavir, fosamprenavir calcium, GW 433908, GW 433908G, GW 908, GW-433908, GW-433908G, GW-908, GW433908, GW433908G, GW908 cpd, Lexiva, VX 175, VX-175, VX175 cpd

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Description

The exact mass of the compound Fosamprenavir calcium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action against HIV

HIV replicates by hijacking a host cell's machinery to produce new viruses. Protease is a crucial enzyme involved in this process. Amprenavir, the active form of fosamprenavir calcium, binds to the HIV protease enzyme, preventing it from cleaving viral proteins essential for mature, infectious virions [1]. This effectively halts HIV replication within the infected cell.

  • [1] Antiretroviral Therapy (ART) – HIV Basics | HIV/AIDS | CDC.

Research on Treatment Efficacy

Fosamprenavir calcium has been extensively studied for its efficacy in treating HIV infection, either alone or in combination with other antiretroviral drugs. Researchers have investigated its ability to:

  • Suppress HIV viral load: Studies have evaluated the effectiveness of fosamprenavir calcium-based regimens in reducing the amount of circulating HIV virus in the bloodstream [2].

  • Improve immune function: Research has explored the impact of fosamprenavir calcium on CD4+ T-cell counts, a marker of immune system health in people living with HIV [2].

  • Evaluate drug resistance: Scientists have monitored the emergence of resistance to fosamprenavir calcium and other protease inhibitors to inform treatment strategies [3].

Here are some references for research on treatment efficacy:

  • [2] Fosamprenavir - Wikipedia [en.wikipedia.org]
  • [3] HIV Drug Resistance | HIV/AIDS | CDC

Combination Therapy Studies

Fosamprenavir calcium is rarely used as a single agent for HIV treatment due to the potential for developing resistance. Instead, it's primarily studied in combination with other antiretroviral drugs to:

  • Enhance treatment efficacy: Combining fosamprenavir calcium with other drugs can create a more potent barrier against HIV replication, reducing the risk of viral resistance [4].

  • Investigate new treatment regimens: Researchers explore fosamprenavir calcium's potential role in novel treatment combinations to improve efficacy, tolerability, and reduce pill burden for people living with HIV [4].

  • [4] Fosamprenavir - Wikipedia [en.wikipedia.org]

Fosamprenavir calcium is a prodrug of the antiretroviral drug amprenavir, primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Marketed under the brand names Lexiva and Telzir, it was approved for medical use in the United States in October 2003 and in the European Union in July 2004. The compound is administered orally and is rapidly hydrolyzed to its active form, amprenavir, in the gastrointestinal tract. This conversion allows for effective inhibition of HIV protease, a critical enzyme in the HIV replication cycle .

The chemical formula for fosamprenavir calcium is C25H36N3O9PSC_{25}H_{36}N_{3}O_{9}PS, with a molar mass of approximately 585.61 g/mol. Its structure includes a sulfonamide moiety, which is significant for its pharmacological activity and interaction profile .

Fosamprenavir calcium is generally well-tolerated, but side effects can occur. Common side effects include nausea, diarrhea, headache, and fatigue []. It can also interact with other medications, so it is crucial to disclose all medications to a healthcare professional before starting Fosamprenavir calcium treatment [].

Toxicity

Specific data on the toxicity of Fosamprenavir calcium is limited. However, animal studies suggest moderate to high acute toxicity upon oral administration [].

Fosamprenavir calcium undergoes hydrolysis to yield amprenavir and inorganic phosphate upon administration. This reaction is facilitated by cellular phosphatases present in the gut epithelium, allowing for rapid activation of the drug before it enters systemic circulation. The active metabolite, amprenavir, then acts as an inhibitor of HIV-1 protease, blocking the cleavage of viral proteins necessary for the formation of infectious viral particles .

Fosamprenavir calciumHydrolysisAmprenavir+Inorganic Phosphate\text{Fosamprenavir calcium}\xrightarrow{\text{Hydrolysis}}\text{Amprenavir}+\text{Inorganic Phosphate}

Fosamprenavir exhibits potent antiviral activity against HIV-1 by inhibiting the HIV protease enzyme. This inhibition prevents the maturation of viral proteins, leading to the production of immature and non-infectious viral particles. The effectiveness of fosamprenavir is enhanced when used in combination with low-dose ritonavir, which boosts its plasma concentrations through inhibition of hepatic metabolism via cytochrome P450 3A4 .

Clinical studies have demonstrated that fosamprenavir has comparable efficacy to other protease inhibitors like lopinavir, although it may be associated with higher serum cholesterol levels in some patients .

The synthesis of fosamprenavir involves several steps that typically start from simpler organic compounds. The key steps include:

  • Formation of the Tetrahydrofuran Ring: This involves cyclization reactions that create the necessary cyclic structure.
  • Introduction of Functional Groups: Various functional groups are introduced to form the sulfonamide moiety and other necessary substituents.
  • Salt Formation: The final product is converted into its calcium salt form for stability and improved bioavailability.

Fosamprenavir calcium is primarily used in the management of HIV-1 infections, often as part of combination therapy regimens. It is not recommended as an initial treatment due to potential risks associated with unboosted regimens. The drug's ability to be combined with other antiretrovirals allows for tailored treatment plans based on individual patient needs and resistance profiles .

Additionally, monitoring cholesterol and triglyceride levels during treatment is crucial due to potential lipid elevations associated with its use .

Fosamprenavir has significant interactions with other medications due to its metabolism via cytochrome P450 3A4. Co-administration with drugs that either induce or inhibit this enzyme can lead to altered plasma concentrations of amprenavir, resulting in either reduced efficacy or increased risk of adverse effects. For example:

  • Inhibitors: Drugs like ketoconazole can increase amprenavir levels, necessitating dose adjustments.
  • Inducers: Medications such as rifampin may decrease amprenavir levels, potentially compromising treatment efficacy .

Adverse effects commonly observed include diarrhea, rash, nausea, and headache, with rare but severe reactions like Stevens-Johnson syndrome noted .

Several compounds share structural or functional similarities with fosamprenavir calcium. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
AmprenavirProtease InhibitorInhibits HIV proteaseActive metabolite of fosamprenavir
LopinavirProtease InhibitorInhibits HIV proteaseOften combined with ritonavir
AtazanavirProtease InhibitorInhibits HIV proteaseRequires less frequent dosing
RitonavirProtease InhibitorInhibits HIV protease; CYP3A4 inhibitorUsed primarily as a booster
DarunavirProtease InhibitorInhibits HIV proteaseMore potent against resistant strains

Fosamprenavir's uniqueness lies in its prodrug status, allowing for a more convenient dosing regimen due to its rapid conversion to amprenavir upon administration .

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

625.1535788 g/mol

Monoisotopic Mass

625.1535788 g/mol

Heavy Atom Count

40

Appearance

Assay:≥98%A crystalline solid

UNII

ID1GU2627N

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Telzir in combination with low-dose ritonavir is indicated for the treatment of human-immunodeficiency-virus-type-1-infected adults, adolescents and children of six years and above in combination with other antiretroviral medicinal products. , , In moderately antiretroviral-experienced adults, Telzir in combination with low-dose ritonavir has not been shown to be as effective as lopinavir / ritonavir. No comparative studies have been undertaken in children or adolescents. , , In heavily pretreated patients, the use of Telzir in combination with low-dose ritonavir has not been sufficiently studied. , , In protease-inhibitor-experienced patients, the choice of Telzir should be based on individual viral resistance testing and treatment history. ,

Therapeutic Uses

Fosamprenavir is indicated in combination with other antiretroviral agents for the treatment of HIV infections in adults. /Included in US product labeling/

Pharmacology

Fosamprenavir Calcium is the calcium salt form of fosamprenavir, prodrug of amprenavir, and a human immunodeficiency virus (HIV) protease inhibitor with antiviral property. Fosamprenavir is converted to amprenavir by cellular phosphatases in the epithelial cells of the intestine. Then amprenavir binds to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral Gag-Pol polypeptide into individual functional proteins, thereby leading to the formation of immature non-infectious viral particles.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AE07

Mechanism of Action

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles.
Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

226700-81-8

Absorption Distribution and Excretion

The absolute oral bioavailability of amprenavir after administration of fosamprenavir in humans has not been established. After administration of a single 1,400 mg dose in the fasted state, fosamprenavir oral suspension (50 mg/mL) and fosamprenavir tablets (700 mg) provided similar amprenavir exposures (AUC), however, the Cmax of amprenavir after administration of the suspension formulation was 14.5 % higher compared with the tablet.
Excretion of unchanged amprenavir in urine and feces is minimal. The renal elimination of unchanged amprenavir represents approximately 1% of the administered dose; therefore, renal impairment is not expected to significantly impact the elimination of amprenavir. Amprenavir, the active metabolite of fosamprenavir, is metabolized in the liver by the cytochrome P450 enzyme system.
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by enzymes in the gut epithelium as it is absorbed. After administration of a single dose of fosamprenavir to HIV-1-infected patients, the time to peak amprenavir concentration (Tmax) occurred between 1.5 and 4 hours (median 2.5 hours). The absolute oral bioavailability of amprenavir after administration of fosamprenavir in humans has not been established.
Administration of a single 1400 mg dose of fosamprenavir in the fed state compared with the fasted state was associated with no significant changes in amprenavir Cmax, Tmax or AUC.
The following are areas under the curve (AUC) values of amprenavir based on the drug therapy regimen administered: Fosamprenavir 1400 mg twice per day: 27.6 to 39.2 ug/hr/mL (median 33 ug/hr/mL; Fosamprenavir 1400 mg once per day plus ritonavir 200 mg once per day: 59.7 to 80.8 ug/hr/mL (median 69.4 ug/hr/mL);Fosamprenavir 700 mg twice per day plus ritonavir 100 mg twice per day: 69 to 90.6 ug/hr/mL (median 79.2 ug/hr/mL). Fosamprenavir may be taken with or without food.
Peak plasma concentration (Cmax): The following Cmax values of amprenavir based on the drug therapy regimen administered: Fosamprenavir 1400 mg once per day plus ritonavir 200 mg once per day: 6.32 to 8.28 ug/mL (median 7.24 ug/mL); Fosamprenavir 1400 mg twice per day: 4.06 to 5.72 ug/mL (median 4.82 ug/mL); Fosamprenavir 700 mg twice per day plus ritonavir 100 mg twice per day: 5.38 to 6.86 ug/mL (median 6.08 ug/mL)...
For more Absorption, Distribution and Excretion (Complete) data for FOSAMPRENAVIR (10 total), please visit the HSDB record page.

Metabolism Metabolites

In the gut epithelium during absorption, fosamprenavir is rapidly and almost completely hydrolyzed to amprenavir and inorganic phosphate prior to reaching the systemic circulation. Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.
After oral administration, fosamprenavir is rapidly and almost completely hydrolyzed to amprenavir and inorganic phosphate prior to reaching the systemic circulation. This occurs in the gut epithelium during absorption. Amprenavir is metabolized in the liver by the cytochrome P450 and 3A4 (CYP3A4) enzyme system. The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties. Glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces.

Wikipedia

Fosamprenavir

Drug Warnings

Rash (usually maculopapular and of mild or moderate intensity, with or without pruritus) has been reported in about 19% of patients receiving fosamprenavir in clinical studies; manifestations occurred approximately 11 days after initiation of fosamprenavir and persisted for a median of 13 days. Severe or life-threatening skin reactions, including Stevens-Johnson syndrome, were reported in less than 1% of patients receiving fosamprenavir in clinical studies.
Fosamprenavir contains a sulfonamide moiety, which may cause allergic-type reactions (e.g., rash) in certain susceptible individuals. The potential for cross-sensitivity between drugs with sulfonamide moieties and fosamprenavir is unknown. Use fosamprenavir with caution in patients with known hypersensitivity to sulfonamide-containing drugs.
Patients with chronic hepatitis B or C virus infection and those with marked increases in AST or ALT concentrations prior to fosamprenavir therapy may be at increased risk for further elevations in hepatic enzyme concentrations. Liver function tests should be performed prior to initiating therapy with fosamprenavir, and patients should be monitored closely during treatment. ... Increases in serum AST (SGOT) and/or ALT (SGPT) concentrations (more than 5 times the upper limit of normal) have been reported in approximately 4-8% of patients receiving fosamprenavir in clinical studies.
Possible amprenavir resistance. The possible effect of fosamprenavir therapy on subsequent therapy with other HIV protease inhibitors in unknown.
For more Drug Warnings (Complete) data for FOSAMPRENAVIR (14 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of amprenavir (the active metabolite) is approximately 7.7 hours.
The plasma elimination half-life of amprenavir is approximately 7.7 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

While data specific to fosamprenavir were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2). Studies have indicated that several polar pharmaceutically active compounds can leach through subsoils into aquifers(1).

Storage Conditions

Store at 25 °C (77 °F), excursions permitted to 15 to 30deg C (59 to 86 °F ).

Interactions

Amprenavir inhibits and induces cytochrome P-450 (CYP) isoenzyme 3A4; potential pharmacokinetic interactions (altered metabolism of the other drug). Caution is advised if fosamprenavir is used concomitantly with substrates, inhibitors, or inducers of CYP3A4. Concomitant use with drugs with a narrow therapeutic index that are CYP3A4 substrates is not recommended. Amprenavir does not inhibit CYP2D6, CYP1A2, CYP2C9, CYP2C19, or CYP2E1.
Pharmacokinetic interaction with antacids (decreased amprenavir peak concentrations and AUC). ... This pharmacokinetic interaction is not clinically important and there are no restrictions for concomitant use of fosamprenavir and antacids.
Pharmacokinetic interaction following concomitant use of ritonavir-boosted fosamprenavir with flecainide or propafenone (increased plasma concentrations of the antiarrhythmic agent). Potential for serious and/or life-threatening adverse effects (eg, cardiac arrhythmias). Concomitant use of ritonavir-boosted fosamprenavir with flecainide or propafenone is contraindicated.
Pharmacokinetic interaction with amiodarone, bepridil (no longer commercially available in US), systemic lidocaine, or quinidine (increased concentrations of the antiarrhythmic). Potential for serious and/or life-threatening adverse effects. Use concomitantly with caution and, if possible, monitor plasma concentrations of the antiarrhythmic agents.
For more Interactions (Complete) data for FOSAMPRENAVIR (37 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12
[1]. Gruber VA, Rainey PM, Moody DE, Interactions between buprenorphine and the protease inhibitors darunavir-ritonavir and fosamprenavir-ritonavir. Clin Infect Dis. 2012 Feb 1;54(3):414-23.

[2]. Cao YJ, Smith PF, Wire MB, Pharmacokinetics and pharmacodynamics of methadone enantiomers after coadministration with fosamprenavir-ritonavir in opioid-dependent subjects. Pharmacotherapy. 2008 Jul;28(7):863-74.

[3]. Falcoz C, Jenkins JM, Bye C, Pharmacokinetics of GW433908, a prodrug of amprenavir, in healthy male volunteers. J Clin Pharmacol. 2002 Aug;42(8):887-98.

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